N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(4-Methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . The structure includes:
- Triazolo[4,5-d]pyrimidine: A fused bicyclic system with a 1,2,3-triazole ring and pyrimidine.
- p-Tolyl substituent: Positioned at the triazolo N3, contributing hydrophobic interactions.
- Thioacetamide linker: A sulfur-containing bridge connecting the triazolo-pyrimidine core to the 4-methoxyphenyl group, which may enhance electron density and metabolic stability.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-3-7-15(8-4-13)26-19-18(24-25-26)20(22-12-21-19)29-11-17(27)23-14-5-9-16(28-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFHXSLCYAXUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS: 920383-10-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.46 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown activity against various pathogens including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These pathogens are notorious for their antibiotic resistance .
A detailed study demonstrated that certain triazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of cell wall synthesis and interference with nucleic acid metabolism .
| Pathogen | Inhibition Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
| Klebsiella pneumoniae | Moderate |
| Pseudomonas aeruginosa | Low |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Triazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
In vitro studies indicated that this compound could inhibit the growth of human breast cancer cell lines (e.g., MCF-7). The cytotoxic effects are attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms within cancer cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| Bel-7402 | 20.5 |
The biological activity of this compound is largely influenced by its structural components:
- Triazole Ring : Known for its ability to form hydrogen bonds and coordinate with metal ions, enhancing interaction with biological targets.
- Thioacetamide Group : This moiety may contribute to the compound's ability to penetrate cellular membranes and exert its effects intracellularly.
Case Studies
Several case studies have reported on the efficacy of triazole derivatives in clinical settings:
- Study on Antimicrobial Resistance : A case study involving a series of triazole derivatives showed promising results against multidrug-resistant strains . The study highlighted the potential for developing new treatments based on these compounds.
- Cancer Treatment Trials : In a clinical trial assessing the efficacy of triazole-containing compounds in treating breast cancer patients, significant tumor reduction was observed in patients treated with this compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of this compound exhibit potent inhibitory effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values below 10 µM against lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cells .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-methoxyphenyl)-... | A549 (Lung) | < 10 |
| N-(4-methoxyphenyl)-... | HepG2 (Liver) | < 10 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of ESKAPE pathogens and other bacterial strains. The bioactivity profile suggests potential applications in treating infections caused by resistant bacteria .
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes that integrate various organic reactions such as:
Chemical Reactions Analysis
Oxidation Reactions
The thioacetamide group (-S-C(=O)-N<) undergoes oxidation under mild conditions. For example:
- Oxidation to Sulfoxide/Sulfone : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| S → SO oxidation | H₂O₂, CH₃CN, 25°C, 2h | Sulfoxide derivative | 75–85 | |
| S → SO₂ oxidation | mCPBA, DCM, 0°C → RT, 6h | Sulfone derivative | 60–70 |
Nucleophilic Substitution
The sulfur atom in the thioacetamide group acts as a nucleophilic site:
- Displacement by Amines : Primary/secondary amines replace the thio group under basic conditions (e.g., K₂CO₃/DMF) .
- Halogenation : Reaction with iodine or bromine generates halogenated intermediates for further functionalization.
| Substrate | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Thioacetamide + benzylamine | K₂CO₃, DMF, 80°C, 4h | N-(4-methoxyphenyl)-2-(benzylamino)acetamide | 68 | |
| Thioacetamide + I₂ | I₂, CHCl₃, RT, 1h | Iodo-triazolopyrimidine | 92 |
Coupling Reactions
The triazolo-pyrimidine core participates in cross-coupling reactions:
- Suzuki–Miyaura Coupling : The 7-position iodine substituent reacts with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst .
- Sonogashira Coupling : Alkynylation at the 7-position under Pd/Cu catalysis .
Hydrolysis and Rearrangement
The acetamide group undergoes hydrolysis under acidic/basic conditions:
- Acidic Hydrolysis : Concentrated HCl converts the acetamide to a carboxylic acid.
- Boulton–Katritzky Rearrangement : Observed in analogs under thermal or photolytic conditions .
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetamide → Carboxylic acid | 6M HCl, reflux, 12h | N-(4-methoxyphenyl)-2-mercaptoacetic acid | 55 |
Cycloaddition and Annulation
The triazole ring engages in [3+2] cycloadditions with nitriles or alkynes, forming fused heterocycles :
- With Nitriles : Mechanochemical [3+2] cycloaddition yields pyrazolo-triazolopyrimidines.
- With Alkynes : Click chemistry forms triazole-linked derivatives.
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Triazole + benzonitrile | Cu(OAc)₂, ball milling, 25°C | Pyrazolo[1,5-a]triazolopyrimidine | 78 |
Biological Interactions
The compound inhibits enzymes via non-covalent interactions:
- Kinase Inhibition : Binds to ATP pockets of p38 MAPK (IC₅₀ = 0.42 μM) .
- Alkaline Phosphatase Inhibition : Competes with phosphate groups (binding energy = −7.90 kcal/mol) .
| Target | Assay | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| p38 MAPK | Fluorescence polarization | 0.42 ± 0.03 μM | |
| Alkaline phosphatase | Spectrophotometric assay | 0.42 ± 0.012 μM |
Stability Considerations
- Thermal Stability : Decomposes above 250°C (TGA data).
- Photostability : Degrades under UV light (λ = 254 nm) within 48h.
Comparison with Similar Compounds
Triazolo[4,5-d]Pyrimidine vs. Thiazolo[4,5-d]Pyrimidine
- Target Compound : Features a 1,2,3-triazolo[4,5-d]pyrimidine core with nitrogen-rich rings, favoring hydrogen bonding and π-stacking interactions .
- Thiazolo[4,5-d]Pyrimidine Analogs (e.g., Compound 19 in ): Replace triazole with thiazole, introducing a sulfur atom. This alters electronic properties and may reduce metabolic stability due to sulfur oxidation susceptibility .
Substituent Effects
p-Tolyl vs. Phenyl Groups
Linker Modifications
- Thioacetamide vs. Piperazinyl Acetamide (): The thioether linker in the target compound offers rigidity and sulfur-mediated interactions, whereas the piperazinyl group in ’s analog improves solubility through basic nitrogen but may introduce conformational flexibility .
Research Findings and Implications
- Cytotoxicity Potential: The SRB assay () is widely used for high-throughput cytotoxicity screening. The target compound’s thioacetamide linker and methoxy group may enhance cytotoxicity compared to acetylphenyl analogs, which prioritize solubility .
- Target Selectivity : The triazolo-pyrimidine core’s nitrogen atoms likely favor interactions with kinase ATP-binding sites, similar to FDA-approved kinase inhibitors. The p-tolyl group may confer selectivity for hydrophobic subpockets .
Q & A
Q. What are the established synthetic protocols for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the triazolo[4,5-d]pyrimidine core, followed by thioether linkage and acetamide coupling. Key steps include:
- Suzuki-Miyaura coupling to attach the p-tolyl group to the triazole ring .
- Thiolation using thiourea or Lawesson’s reagent to introduce the sulfur atom at position 7 of the pyrimidine ring .
- Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions (e.g., EDC/HOBt) . Optimization strategies:
- Use anhydrous solvents (e.g., DMF, DCM) and inert atmospheres to prevent hydrolysis .
- Monitor reaction progress with TLC or HPLC to isolate intermediates and minimize side products .
Q. Which spectroscopic and analytical methods are critical for confirming structural integrity?
- NMR Spectroscopy : Focus on key signals:
- ¹H NMR : Methoxy protons (~δ 3.8 ppm), aromatic protons from p-tolyl (~δ 7.2–7.4 ppm), and thioacetamide methylene protons (~δ 4.2 ppm) .
- ¹³C NMR : Carbonyl resonance (~δ 170 ppm) and triazole/pyrimidine ring carbons (~δ 150–160 ppm) .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported biological activities across assay systems?
Discrepancies in bioactivity (e.g., kinase inhibition, cytotoxicity) may arise from:
- Assay conditions : Variability in pH, solvent (DMSO vs. aqueous buffers), or ATP concentrations in kinase assays .
- Cellular permeability : Use logP calculations (e.g., >3.5 indicates high lipophilicity) to assess membrane penetration . Mitigation strategies:
- Standardize assays using positive controls (e.g., staurosporine for kinase inhibition) .
- Validate results across orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What computational approaches are effective for predicting target interactions, and how can they be validated?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2, EGFR). Prioritize residues forming hydrogen bonds (e.g., hinge-region Glu81 in CDK2) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 50–100 ns trajectories using AMBER or GROMACS . Experimental validation:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) .
- Site-Directed Mutagenesis : Confirm critical residues identified computationally .
Methodological Challenges and Solutions
Q. How can solubility issues be resolved during in vitro testing?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or acetate esters for improved bioavailability .
Q. What strategies are recommended for resolving synthetic byproducts or impurities?
- Flash Chromatography : Optimize gradients (e.g., 5–10% MeOH in DCM) to separate regioisomers .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
Data Contradiction Analysis
Q. How should conflicting data on cytotoxicity profiles be interpreted?
Variations in IC50 values (e.g., between cancer cell lines) may reflect:
- Cell line heterogeneity : Test across multiple lines (e.g., MCF-7, HeLa, A549) .
- Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific interactions .
Key Structural and Functional Insights
- Triazole-Pyrimidine Core : Critical for ATP-competitive inhibition in kinases .
- p-Tolyl Group : Enhances hydrophobic interactions with target proteins .
- Thioacetamide Linker : Improves metabolic stability compared to oxygen analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
